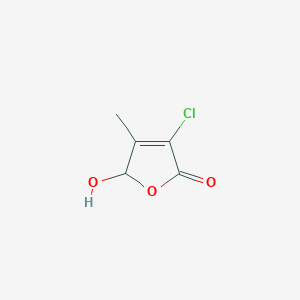
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone, also known as MX, is a naturally occurring organic compound. It is found in the roots of certain plants, such as sweet potatoes, and is also produced during the chlorination of drinking water. MX has been the subject of scientific research due to its potential health effects and its presence in drinking water.
Wirkmechanismus
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is believed to exert its genotoxic and carcinogenic effects through the formation of reactive intermediates, such as chlorinated furanones. These intermediates can react with DNA and other cellular components, leading to damage and mutations. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also interfere with cellular signaling pathways, leading to abnormal cell growth and proliferation.
Biochemische Und Physiologische Effekte
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been shown to affect various biochemical and physiological processes in cells and organisms. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can induce oxidative stress, which can lead to cellular damage and inflammation. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also affect the immune system, leading to changes in cytokine production and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is a useful tool for studying genotoxicity and carcinogenicity in laboratory settings. Its ability to cause DNA damage and mutations can be used to study the mechanisms of cancer development and to screen potential cancer therapies. However, 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is also a potent toxin and must be handled with care. Its use in laboratory experiments is subject to strict safety regulations.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone. One area of interest is the development of new methods for detecting and measuring 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone in drinking water and other environmental samples. This could help to better understand the extent of human exposure to 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone and its potential health effects. Another area of interest is the development of new cancer therapies that target the mechanisms of 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone-induced DNA damage and mutations. Finally, further research is needed to better understand the mechanisms by which 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone affects cellular processes and to identify potential ways to prevent or mitigate its toxic effects.
Synthesemethoden
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be synthesized through the chlorination of 4-methyl-5-hydroxy-2(5H)-furanone, which is a derivative of furan. The reaction takes place in the presence of a chlorinating agent, such as chlorine gas or sodium hypochlorite. The resulting 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be purified through various methods, including distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been studied for its potential health effects, particularly its genotoxicity and carcinogenicity. Genotoxicity refers to the ability of a substance to damage genetic material, while carcinogenicity refers to its ability to cause cancer. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can cause DNA damage and mutations in cells, which may increase the risk of cancer.
Eigenschaften
CAS-Nummer |
112309-61-2 |
|---|---|
Produktname |
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone |
Molekularformel |
C5H5ClO3 |
Molekulargewicht |
148.54 g/mol |
IUPAC-Name |
4-chloro-2-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C5H5ClO3/c1-2-3(6)5(8)9-4(2)7/h4,7H,1H3 |
InChI-Schlüssel |
NXYVXACYNRXBAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC1O)Cl |
Kanonische SMILES |
CC1=C(C(=O)OC1O)Cl |
Synonyme |
3-chloro-4-methyl-5-hydroxy-2(5H)-furanone 3-CMH-furanone MCF cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



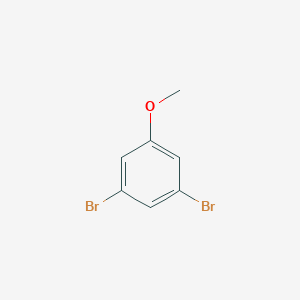
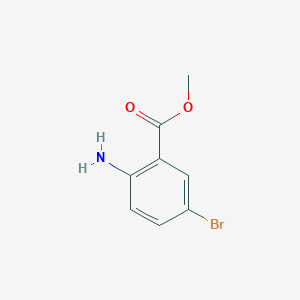
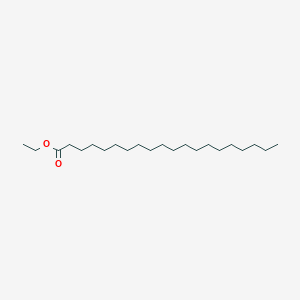
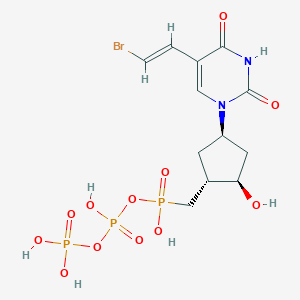
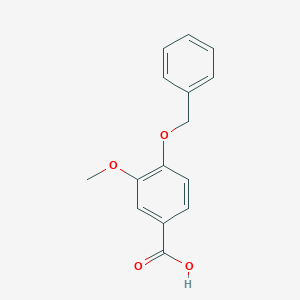
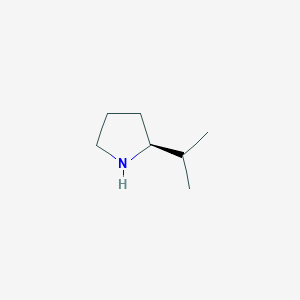
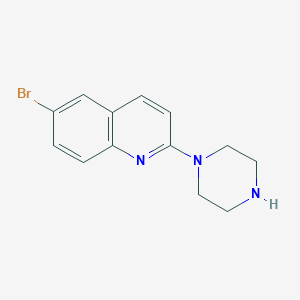
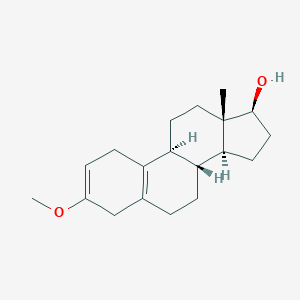
![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
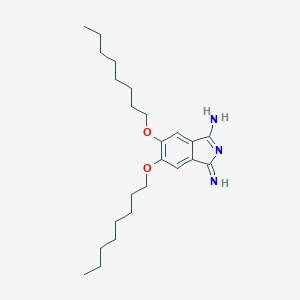
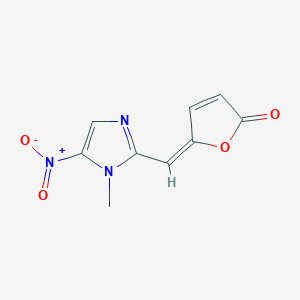
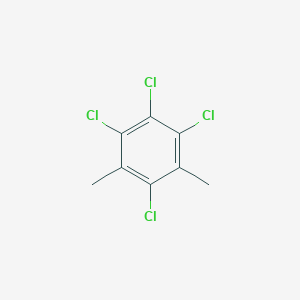
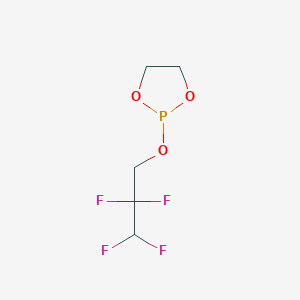
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)